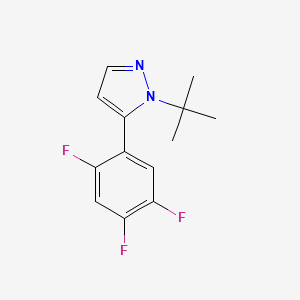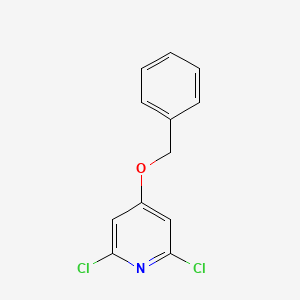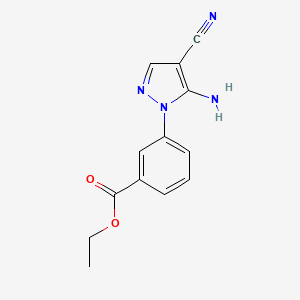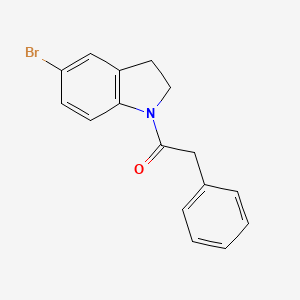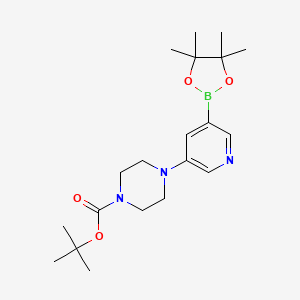
2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine
Vue d'ensemble
Description
2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine is a chemical compound with the molecular formula C6HCl2F2N . It is used in laboratory settings for the synthesis of various substances .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as this compound, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two chlorine atoms, two fluorine atoms, and a difluoromethyl group attached to it .Chemical Reactions Analysis
Trifluoromethylpyridines, including this compound, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 271.0±35.0 °C and a predicted density of 1.406±0.06 g/cm3 .Applications De Recherche Scientifique
1. Structural Manifolds from a Common Precursor
Schlosser and Bobbio (2002) demonstrated the versatility of halopyridines, including compounds like 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine, in creating a range of structural manifolds. They highlighted the ability to convert these halopyridines into various pyridinecarboxylic acids and iodopyridines, showcasing their potential in synthetic chemistry (Schlosser & Bobbio, 2002).
2. Synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol
Zhi-yuan (2010) focused on synthesizing 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, starting from similar compounds. The research involved amine and hydroxy substitution processes and highlighted the mechanism of keto-enol tautomerism in these reactions (Mi Zhi-yuan, 2010).
3. Fluorine-18 Labelling for Medical Imaging
Carroll, Nairne, and Woodcraft (2007) explored the application of fluoropyridines, including this compound, in medical imaging. They noted its use in positron emission tomography, especially for introducing fluorine-18 in stable positions on the pyridine ring (Carroll, Nairne, & Woodcraft, 2007).
4. Efficient Synthesis in Organic Chemistry
Lee et al. (2007) documented the efficient synthesis of 2,6-dichloro-5-fluoronicotinoylacetate using this compound. This showcases its utility in simplifying complex synthetic processes in organic chemistry (Lee et al., 2007).
5. Synthesis of Pyridine Derivatives
Fang (2008) described an improved process for synthesizing pyridine derivatives, starting from related compounds like this compound. This research underlines its importance in the development of new pyridine-based chemicals (Fang, 2008).
6. Novel Synthesis of 1,2,3-Triazoles
Zhong and Guo (2010) utilized halopyridines, including this compound, for the novel synthesis of 1,2,3-triazoles. Their work highlights its role in facilitating new chemical reactions and creating diverse molecular structures (Zhong & Guo, 2010).
Safety and Hazards
Orientations Futures
Trifluoromethylpyridines, including 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. Therefore, it is expected that the demand for trifluoromethylpyridines will continue to increase .
Propriétés
IUPAC Name |
2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-2(6(10)11)1-3(9)5(8)12-4/h1,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUGAUQNBOLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239278 | |
| Record name | 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-39-8 | |
| Record name | 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



